molecular formula C24H19N5OS B15152153 N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Cat. No.: B15152153
M. Wt: 425.5 g/mol
InChI Key: BCIJUYCKSFDHLO-UHFFFAOYSA-N
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Description

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.

    Industrial Chemistry: It may be utilized as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and sulfanyl group could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide: can be compared to other triazole-containing compounds such as:

Uniqueness

What sets this compound apart is the presence of the sulfanyl group and the specific arrangement of the phenyl and triazole rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H19N5OS

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H19N5OS/c1-17(30)26-21-13-11-18(12-14-21)23-27-28-24(29(23)22-9-3-2-4-10-22)31-16-20-8-6-5-7-19(20)15-25/h2-14H,16H2,1H3,(H,26,30)

InChI Key

BCIJUYCKSFDHLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4C#N

Origin of Product

United States

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